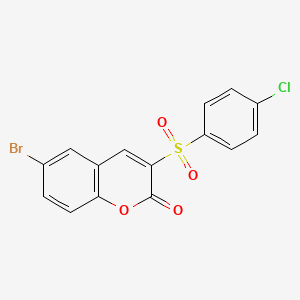

6-Bromo-3-(4-chlorophenyl)sulfonylchromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-Bromo-3-(4-chlorophenyl)sulfonylchromen-2-one” is a derivative of chromen-2-one, which is a type of coumarin . Coumarins are a class of phenolic substances found in many plants. The “6-Bromo-3-(4-chlorophenyl)sulfonyl” part suggests that the compound has been modified with a bromine atom at the 6th position, a sulfonyl group, and a 4-chlorophenyl group at the 3rd position.

Molecular Structure Analysis

The molecular structure of this compound would likely show the chromen-2-one backbone with the bromine, sulfonyl, and 4-chlorophenyl groups attached at the specified positions. Unfortunately, without more specific information or an experimental study, it’s difficult to provide a detailed molecular structure analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Brominated and chlorinated aromatic compounds are generally crystalline solids at room temperature . They are often relatively stable due to the strength of the carbon-halogen bonds.Aplicaciones Científicas De Investigación

Chemistry and Synthesis

6-Bromo-3-(4-chlorophenyl)sulfonylchromen-2-one is involved in various chemical synthesis processes. It is used in the regio- and stereo-chemistry of addition reactions, such as the addition of molecular bromine to S-oxidized derivatives, where it facilitates exclusive 1,4-cis-additions. This property is valuable in synthesizing specific molecular structures in a controlled manner (Nakayama et al., 2003). Furthermore, it's used in tandem cyclocondensation-Knoevenagel–Michael reactions, which are significant in organic synthesis for constructing complex molecular frameworks (Khazaei et al., 2014).

Material Science

In material science, this compound is part of the synthesis of novel polymer electrolyte membranes. These membranes have applications in fuel cells, where they act as proton exchange membranes. The specific properties of this compound are crucial in modifying the polymer's interaction with water and methanol, which is essential for its effectiveness in this role (Jeong et al., 2010).

Optical and Electronic Applications

This compound also finds applications in the field of optoelectronics. It contributes to the dual emission and mechanofluorochromism in certain π-systems. These properties are significant in developing materials that change color or emit light differently when subjected to mechanical stress or changes in solvent polarity, which can be applied in sensors and display technologies (Nishida et al., 2016).

Environmental Applications

In the environmental sector, derivatives of this compound, like bromoethyl sulfonium salts, are used in reactions with nerve and blister agent simulants. This application is crucial in understanding and developing decontamination methods for hazardous materials (Simanenko et al., 2004).

Analytical Chemistry

In analytical chemistry, its derivatives, such as bromoethyl sulfonium trifluoromethanesulfonate, have been shown to be efficient annulation reagents for synthesizing challenging and pharmaceutically important heterocycles. This process is crucial for creating a variety of biologically active compounds (Ahmed et al., 2013).

Mecanismo De Acción

Propiedades

IUPAC Name |

6-bromo-3-(4-chlorophenyl)sulfonylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8BrClO4S/c16-10-1-6-13-9(7-10)8-14(15(18)21-13)22(19,20)12-4-2-11(17)3-5-12/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYKVNVEHXUFBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8BrClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Tert-butyl-pyridin-4-yl-[2-(trifluoromethyl)phenyl]imino-lambda5-phosphanyl]oxy-3-methoxybenzaldehyde](/img/structure/B2690705.png)

![2-((2-ethylphenyl)amino)-N-(3-methoxybenzyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2690711.png)

![2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2690716.png)

![1-benzoyl-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B2690718.png)

![N-(2,3-dimethylphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2690720.png)

![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2690728.png)